molecular formula C20H17ClN2O3S B2995955 Ethyl 4-(4-chlorophenyl)-5-methyl-2-(nicotinamido)thiophene-3-carboxylate CAS No. 503431-43-4

Ethyl 4-(4-chlorophenyl)-5-methyl-2-(nicotinamido)thiophene-3-carboxylate

Cat. No.: B2995955
CAS No.: 503431-43-4
M. Wt: 400.88
InChI Key: PAQUXDXOFSSCJC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-5-methyl-2-(nicotinamido)thiophene-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-chlorophenyl)-5-methyl-2-(nicotinamido)thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiophene core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-chlorophenyl)-5-methyl-2-(nicotinamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thiophene ring to its corresponding sulfoxide or sulfone.

  • Reduction: Reduction of the carbonyl group to an alcohol.

  • Substitution: Replacement of the chlorine atom on the phenyl ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution reactions may involve nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Alcohols.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-2-phenylthiazole-5-carboxylate

  • Ethyl 4-(4-chlorophenyl)-2-(pyridin-3-yl)thiazole-5-carboxylate

Uniqueness: Ethyl 4-(4-chlorophenyl)-5-methyl-2-(nicotinamido)thiophene-3-carboxylate stands out due to its specific structural features, such as the presence of the nicotinamide group and the methyl group on the thiophene ring. These features contribute to its unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-5-methyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-3-26-20(25)17-16(13-6-8-15(21)9-7-13)12(2)27-19(17)23-18(24)14-5-4-10-22-11-14/h4-11H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQUXDXOFSSCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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